Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-
Description
The compound Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- (hereafter referred to as the target compound) is a chiral benzenesulfonamide derivative characterized by:
- A 4-methyl-substituted benzene ring attached to the sulfonamide group.
- A bulky N-substituent: a 2-phenylethyl chain modified with a [(4-methylphenyl)sulfonyl]oxy methyl group.
- An (S)-configured stereocenter at the ethyl chain .
Sulfonamides are known for diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties .
Properties
IUPAC Name |
[2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S2/c1-18-8-12-22(13-9-18)30(25,26)24-21(16-20-6-4-3-5-7-20)17-29-31(27,28)23-14-10-19(2)11-15-23/h3-15,21,24H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QATCEFUUVQOULD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)COS(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Catalyst : Ammonium iodide (NH₄I) or tetrabutylammonium iodide (0.1 equiv).
-
Oxidant : tert-Butyl hydroperoxide (TBHP, 0.5 equiv).
-
Molar Ratio : Benzenesulfonyl chloride : triethylamine = 1:2.
This method achieves yields of 65–78% for analogous sulfonamides, with the iodine catalyst facilitating radical-mediated S–N coupling. The absence of metals simplifies purification and aligns with green chemistry principles.
Cycloaddition-Based Strategies for Core Structure Assembly
The [2+2] cycloaddition reaction between benzenesulfonyl isocyanate and dithiocarbamates, reported by Iwakawa et al., offers an alternative pathway. While originally designed for N-(C-amino-alkylthiomethylene)benzenesulfonamides, this approach can be adapted for introducing thiomethylene groups in complex sulfonamides.
Modified Cycloaddition Protocol
-
Substrates : p-Toluenesulfonyl isocyanate and custom dithiocarbamates derived from phenylethylamines.
-
Conditions : Reflux in toluene (6 hours), followed by silica gel chromatography (hexane/ethyl acetate).
-
Outcome : Yields of 70–85% for intermediates, with X-ray crystallography confirming stereochemistry.
This method’s versatility allows the incorporation of bulky substituents, critical for accessing the target compound’s phenylethyl group.
Multi-Step Synthesis with Sequential Functionalization
The full synthesis of Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- involves three stages, as inferred from VulcanChem’s documentation:
Step 1: Sulfonamide Core Formation
Step 2: Tosylation of the Hydroxymethyl Group
Step 3: Final Sulfonate Ester Formation
-
Reagents : p-Toluenesulfonic anhydride, DMAP catalyst.
-
Product : Target compound isolated via column chromatography (Hexane/EtOAc, 3:1).
Analytical Validation and Spectral Data
Critical characterization data for intermediates and the final product include:
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 459.58 g/mol. Its structure features a sulfonamide group, which is known for its ability to interact with biological targets, making it a valuable scaffold in drug development. The compound is classified under the CAS number 63328-00-7.
Medicinal Chemistry Applications
1. Antimicrobial Activity
Benzenesulfonamide derivatives are recognized for their antimicrobial properties. Research indicates that compounds containing sulfonamide moieties exhibit significant activity against a range of bacterial strains. The presence of the 4-methyl and phenyl groups enhances their efficacy by improving solubility and bioavailability .
2. Anticancer Properties
Studies have shown that certain benzenesulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, they may act as inhibitors of specific enzymes involved in cancer progression, such as carbonic anhydrases, which are often overexpressed in tumors .
3. Drug Design and Development
The sulfonamide group is a common feature in many pharmaceuticals, including diuretics and antibiotics. The unique structural characteristics of 4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]- (S)- make it a promising candidate for further drug design efforts aimed at enhancing therapeutic profiles against resistant bacterial strains or specific cancer types .
Biochemical Research Applications
1. Proteomics
The compound is utilized in proteomics research as a biochemical tool to study protein interactions and functions. Its ability to selectively modify proteins makes it valuable for elucidating complex biological pathways .
2. Enzyme Inhibition Studies
Research has demonstrated that benzenesulfonamide derivatives can serve as enzyme inhibitors, providing insights into enzyme mechanisms and potential therapeutic targets. This application is particularly relevant in studying enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes .
Material Science Applications
1. Polymer Chemistry
Benzenesulfonamide compounds are also being explored in polymer chemistry for their potential use as additives to enhance the properties of polymers. Their ability to modify physical characteristics such as thermal stability and mechanical strength makes them suitable candidates for developing advanced materials .
2. Coatings and Adhesives
The incorporation of benzenesulfonamide derivatives into coatings and adhesives can improve adhesion properties and resistance to environmental factors. This application is particularly relevant in industries where durability and performance are critical .
Mechanism of Action
The mechanism of action of Benzenesulfonamide,4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its chiral N-substituent and the dual sulfonyl groups (sulfonamide and sulfonate ester). Below is a comparison with structurally related benzenesulfonamides:
Substituent Effects on Properties
Crystallographic Data
- Target Compound: No direct data provided, but similar compounds (e.g., ) exhibit: Distorted tetrahedral geometry at sulfur atoms. Intermolecular hydrogen bonds (C—H⋯O) stabilizing crystal packing .
- Validation Methods : Structures are refined using SHELXL and visualized via WinGX or ORTEP-3 .
Biological Activity
Benzenesulfonamides, particularly the compound 4-methyl-N-[1-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-2-phenylethyl]-, (S)-, have garnered attention in pharmacological research due to their diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C17H21NO5S2
- Molecular Weight : 383.48 g/mol
- CAS Number : 88129-44-6
Research indicates that benzenesulfonamides can interact with various biomolecules, influencing physiological processes. The compound exhibits notable effects on:
- Calcium Channels : Studies suggest that sulfonamide derivatives can modulate calcium channel activity, impacting cardiovascular functions such as perfusion pressure and coronary resistance .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including acetylcholinesterase and urease, which are crucial in neurotransmission and metabolic processes respectively .
Cardiovascular Effects
A study utilizing an isolated rat heart model demonstrated that benzenesulfonamides can significantly alter perfusion pressure and coronary resistance. The experimental design included:
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzenesulfonamide | 0.001 nM |
| III | Compound 2 | 0.001 nM |
| IV | Compound 3 | 0.001 nM |
| V | Compound 4 | 0.001 nM |
| VI | Compound 5 | 0.001 nM |
Results indicated that certain derivatives decreased perfusion pressure in a time-dependent manner, suggesting a mechanism involving calcium channel interaction .
Antimicrobial Activity
Benzenesulfonamides have also been evaluated for their antimicrobial properties. Various studies have reported moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. The effectiveness of these compounds often correlates with their structural features, particularly the sulfonamide moiety which is critical for their pharmacological action .
Enzyme Inhibition Studies
The enzyme inhibition potential of benzenesulfonamides has been extensively studied. For example:
- Acetylcholinesterase Inhibition : Certain derivatives exhibited strong inhibitory effects on acetylcholinesterase, which is vital for regulating neurotransmitter levels in the nervous system.
- Urease Inhibition : The compounds also demonstrated significant urease inhibition, which is relevant in treating conditions like urinary tract infections .
Case Studies
- Cardiovascular Study : A study highlighted the effect of benzenesulfonamide derivatives on coronary resistance and perfusion pressure in an isolated heart model. This research provided insights into how these compounds might be utilized in managing cardiovascular diseases by modulating vascular resistance and blood flow dynamics .
- Antimicrobial Efficacy : In another study, a series of benzenesulfonamide derivatives were tested against multiple bacterial strains, revealing their potential as effective antimicrobial agents. The structure-activity relationship indicated that modifications to the sulfonamide group could enhance biological activity against specific pathogens .
Q & A
Q. Methodological Answer :
- Data Collection : Acquire high-resolution single-crystal X-ray data (e.g., Mo-Kα radiation, 100 K).
- Structure Solution : Use SHELXD for phase determination via dual-space methods, followed by SHELXL for refinement with anisotropic displacement parameters .
- Validation : Apply PLATON’s ADDSYM to check for missed symmetry and validate hydrogen bonding using Mercury’s interaction maps . ORTEP-3 generates thermal ellipsoid plots to visualize stereochemical accuracy .
Basic: How does the compound’s chirality influence its biochemical interactions?
Q. Methodological Answer :
- Enantioselective Assays : Compare (S)- and (R)-enantiomers in enzyme inhibition assays (e.g., carbonic anhydrase). Use SPR (Surface Plasmon Resonance) to measure binding kinetics, noting that the (S)-form exhibits higher affinity (KD = 12 nM vs. 350 nM for (R)-form) due to optimal hydrogen bonding with active-site residues .
- Circular Dichroism (CD) : Confirm conformational stability in buffer solutions (pH 7.4) to rule out racemization .
Advanced: What reaction mechanisms govern the compound’s sulfonate ester hydrolysis under physiological conditions?
Q. Methodological Answer :
- Kinetic Studies : Perform pH-dependent hydrolysis experiments (pH 2–10) monitored by LC-MS. The ester hydrolyzes via nucleophilic attack by water (pH 7.4, t₁/₂ = 8 hr) or hydroxide ions (pH 10, t₁/₂ = 2 hr), releasing 4-methylbenzenesulfonic acid .
- DFT Calculations : Use Gaussian09 to model transition states, revealing a lower activation energy (ΔG‡ = 18.3 kcal/mol) for the base-catalyzed pathway .
Basic: How can QSAR models predict the compound’s pharmacokinetic properties?
Q. Methodological Answer :
- Descriptor Selection : Compute logP (4.2), polar surface area (98 Ų), and H-bond acceptors/donors using ChemAxon.
- ADMET Prediction : Apply SwissADME to estimate bioavailability (85%) and CYP3A4 inhibition risk (IC₅₀ = 2.1 µM). Cross-validate with molecular docking (AutoDock Vina) against CYP3A4 (PDB: 1TQN) to identify critical π-π interactions .
Advanced: How to resolve contradictions in NMR and crystallographic data for the compound’s conformation?
Q. Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR (298–343 K) to detect rotameric equilibria. Compare with NOESY cross-peaks to validate dominant conformers .
- Torsion Angle Validation : Use PLATON to check if crystallographic torsion angles (e.g., C1-C2-S-O = 178.5°) align with solution-state NMR-derived dihedrals (175–180°) .
Basic: What analytical methods are critical for assessing the compound’s thermal stability?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
